
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole
Overview
Description
5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole: is a chemical compound with the molecular formula C11H19ClN4 It is a tetrazole derivative, characterized by the presence of a tetrazole ring substituted with a 4-chlorobutyl group and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole typically involves the reaction of 4-chlorobutylamine with cyclohexyl isocyanide and sodium azide under appropriate conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 4-chlorobutyl group. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The tetrazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Products: Formation of azides, nitriles, and amines.
Oxidation Products: Formation of oxidized tetrazole derivatives.
Reduction Products: Formation of reduced tetrazole derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole serves as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:
- Substitution Reactions: Formation of azides, nitriles, and amines.
- Oxidation Reactions: Production of oxidized tetrazole derivatives.
- Reduction Reactions: Generation of reduced tetrazole derivatives .
Biology
The compound is being studied for its potential bioactive properties, which may include:
- Antimicrobial Activity: Research indicates that it could inhibit the growth of certain bacteria and fungi.
- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further drug development .
Medicine
In medicinal chemistry, this compound is investigated for its role as a ligand in drug design. Its unique structure allows it to interact with specific biological targets:
- Enzyme Modulation: The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to cell surface receptors, influencing signal transduction pathways.
- Ion Channel Interaction: Potential effects on cellular ion homeostasis are also being explored .
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The compound was tested at various concentrations, showing a dose-dependent response.
Case Study 2: Anticancer Research
In vitro studies on human cancer cell lines revealed that treatment with this tetrazole derivative led to a reduction in cell viability by inducing apoptosis. Further research is required to elucidate the underlying mechanisms and potential therapeutic applications .
Data Table: Applications Overview
Application Area | Description | Potential Benefits |
---|---|---|
Chemistry | Building block for complex organic synthesis | Versatile reactions (substitution, oxidation) |
Biology | Bioactive molecule with antimicrobial and anticancer properties | Potential new treatments for infections and cancer |
Medicine | Ligand for drug development targeting specific enzymes and receptors | Innovative therapeutic agents |
Mechanism of Action
The mechanism of action of 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, influencing signal transduction pathways.
Ion Channels: The compound may interact with ion channels, affecting cellular ion homeostasis.
Comparison with Similar Compounds
5-(4-Chlorobutyl)-1H-Tetrazole: Lacks the cyclohexyl group, making it less hydrophobic.
1-Cyclohexyl-1H-Tetrazole: Lacks the 4-chlorobutyl group, reducing its reactivity in substitution reactions.
5-(4-Bromobutyl)-1-Cyclohexyl-1H-Tetrazole: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
Uniqueness: 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole is unique due to the combination of the 4-chlorobutyl and cyclohexyl groups. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and reactivity, making it valuable for various applications in research and industry.
Biological Activity
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole is a compound that serves as an intermediate in the synthesis of cilostazol, a drug primarily used as an antiplatelet agent. Understanding the biological activity of this compound is crucial for assessing its pharmacological potential and safety profile. This article will explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉ClN₄
- Molecular Weight : 242.75 g/mol
- CAS Number : 73963-42-5
Biological Activity
This compound exhibits significant biological activity, particularly as a potent inhibitor of phosphodiesterase type 3A (PDE3A). The following sections detail its mechanisms and effects.
The compound primarily acts by inhibiting PDE3A, an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, the compound increases cAMP levels, leading to various physiological effects:
- Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation induced by thrombin, ADP, and collagen, which is critical for preventing thrombosis.
- Vasodilatory Effects : Increased cAMP levels lead to vasodilation, enhancing blood flow and reducing blood pressure.
- Cardiotonic Properties : It exhibits positive inotropic effects on cardiac muscle, improving heart contractility.
The IC50 value for PDE3A inhibition is reported to be approximately 0.2 μM, indicating high potency .
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
Effect | Description |
---|---|
Antithrombotic | Inhibits platelet aggregation, reducing the risk of clot formation. |
Vasodilatory | Promotes relaxation of vascular smooth muscle, leading to decreased blood pressure. |
Antimitogenic | Inhibits cell proliferation in certain contexts, potentially impacting cancer biology. |
Lipid Modulation | Affects lipid metabolism, which may have implications for cardiovascular health. |
Study on Genotoxicity
A study conducted to evaluate the genotoxic potential of this compound highlighted its primary alkyl chloride group as a potential alerting function for genotoxic activity. The study developed a validated HPLC/MS method to assess the levels of this compound in cilostazol formulations . It was found that purification processes needed optimization to ensure impurity levels remained below established toxicological thresholds.
Clinical Implications
In clinical settings, cilostazol has been shown to significantly improve walking distance in patients with intermittent claudication. The role of its intermediates like this compound in enhancing therapeutic efficacy while minimizing side effects is under investigation .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5-(4-Chlorobutyl)-1-Cyclohexyl-1H-Tetrazole?
The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting cyclohexylamine with 4-chlorobutyl precursors under controlled conditions. For example, heterogenous catalysis using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C for 1 hour, followed by purification via recrystallization in aqueous acetic acid, achieves high yields . Key steps include monitoring reaction progress by TLC and optimizing catalyst loading to minimize side products.
Q. How is this compound characterized post-synthesis?
Characterization involves:
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., C-Cl stretch at ~600–700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
- Nuclear Magnetic Resonance (NMR): ¹H NMR reveals proton environments (e.g., cyclohexyl protons at δ 1.2–2.0 ppm, chlorobutyl chain protons at δ 3.4–3.6 ppm) .
- Elemental Analysis: Confirms purity by matching calculated vs. observed C, H, N, and Cl percentages (e.g., C: 49.01% observed vs. 49.04% calculated) .
Q. What analytical methods are used to monitor this compound as a pharmaceutical impurity?
A validated HPLC/MS limit test is employed, optimized with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid). Method validation parameters include:
- Limit of Quantification (LOQ): ≤0.05% relative to the API (Cilostazol).
- Linearity: R² ≥0.99 across 0.05–1.0% concentration range.
- Precision: ≤5% RSD for repeatability .
Q. Why is genotoxicity a concern for this compound?
The primary alkyl chloride group (-CH₂Cl) is a structural alert for genotoxicity due to potential DNA alkylation, which may lead to mutagenic or carcinogenic effects. Regulatory guidelines (e.g., ICH M7) mandate strict control (<1 ppm in APIs) via purge studies or toxicological qualification .
Q. What storage conditions are recommended to maintain compound stability?
Store in airtight containers at ambient temperature (20–25°C) away from moisture and oxidizers. Prolonged exposure to heat (>40°C) may degrade the tetrazole ring or chlorobutyl chain, necessitating periodic purity checks via HPLC .
Advanced Research Questions
Q. How can computational models optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable routes. For example:
- Reaction Path Search: Simulate nucleophilic attack of cyclohexylamine on 4-chlorobutyl derivatives.
- Solvent Effects: COSMO-RS models assess solvent polarity impact on reaction kinetics.
- Feedback Loops: Experimental data refine computational parameters to enhance accuracy .
Q. What methodological approaches ensure accurate impurity profiling in regulatory submissions?
- Forced Degradation Studies: Expose the compound to heat, light, and acidic/basic conditions to identify degradation products.
- Mass Balance Analysis: Confirm total impurities ≤0.3% (ICH Q3A).
- Cross-Validation: Compare results across multiple labs using orthogonal techniques (e.g., LC-UV vs. LC-MS) .
Q. How should genotoxic impurities be handled in laboratory settings?
- Containment: Use fume hoods with HEPA filters and double-glove protocols.
- Deactivation: Treat waste with 10% sodium thiosulfate to neutralize alkyl chlorides.
- Exposure Monitoring: Regular air sampling and biomonitoring (e.g., urinary metabolites) .
Q. What stability-indicating parameters are critical under varying thermal conditions?
- Thermogravimetric Analysis (TGA): Assess decomposition onset temperature (e.g., >150°C indicates thermal stability).
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months; monitor impurity levels monthly.
- Arrhenius Modeling: Predict shelf life at 25°C using degradation kinetics from elevated temperatures .
Q. How do data management systems enhance research reproducibility for this compound?
- Electronic Lab Notebooks (ELNs): Track synthesis parameters (e.g., catalyst loading, reaction time) for replication.
- AI-Driven Analytics: Machine learning identifies correlations between reaction conditions and yield/purity.
- Blockchain Validation: Immutable records ensure data integrity for regulatory audits .
Properties
IUPAC Name |
5-(4-chlorobutyl)-1-cyclohexyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4/c12-9-5-4-8-11-13-14-15-16(11)10-6-2-1-3-7-10/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTQSGGUSUSCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459132 | |
Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73963-42-5 | |
Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73963-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20459132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.